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Compound of Interest

Compound Name: Sofosbuvir impurity M
CAS No.: 2095551-10-1
Cat. No.: B560560
. J

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a
nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA
polymerase.[1][2] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-
dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yljmethoxy-phenoxy-
phosphoryllamino] propanoate, with a molecular formula of C22H29FN3O9P.[3][4] The efficacy
and safety of such a precisely engineered therapeutic agent are contingent upon its purity. The
presence of impurities, even in trace amounts, can potentially alter the drug's therapeutic effect
or introduce toxicity. Therefore, rigorous identification, characterization, and control of
impurities are mandated by global regulatory bodies and are integral to the pharmaceutical
development process.[5]

Impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir can originate from various
sources, including raw materials, intermediates, and by-products formed during the synthesis
process, or they can arise from the degradation of the drug substance over time.[1] This guide
provides a comprehensive technical overview of a specific diastereoisomeric impurity,
Sofosbuvir Impurity M, offering insights into its chemical identity, potential formation
pathways, and the analytical strategies required for its effective control.

Part 1: Chemical Structure and Physicochemical
Properties of Sofosbuvir Impurity M
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Sofosbuvir Impurity M is identified as a diastereoisomer of the parent drug, Sofosbuvir.[6]
This isomeric relationship signifies that while it shares the same molecular formula and
connectivity of atoms as Sofosbuvir, it differs in the three-dimensional arrangement at one or
more chiral centers. Such subtle stereochemical differences can have significant implications
for the molecule's biological activity and toxicological profile.

Molecular Formula and Weight

The key physicochemical properties of Sofosbuvir Impurity M are summarized in the table
below, providing a direct comparison with the active pharmaceutical ingredient, Sofosbuvir.

Property Sofosbuvir Impurity M Sofosbuvir (API)
Molecular Formula C22H30N3010P C22H29FN309P
Molecular Weight 527.5 g/mol 529.45 g/mol
CAS Number 2095551-10-1 1190307-88-0
o A diastereoisomer of Antiviral nucleotide analog
Description ) L
Sofosbuvir.[6] inhibitor.

Chemical Structure

The structural identity of Sofosbuvir Impurity M can be represented by its SMILES (Simplified
Molecular-Input Line-Entry System) notation: [H][C@]1(O(NC(=0)OC(C)C)Oc2ccccc?2)
[C@]1(C)O)nlcce(=0)[nH]c1=0.[6] This notation precisely defines the stereochemistry of the
molecule. A two-dimensional representation of the chemical structure is provided below.

Sofosbuvir Impurity M

C22H30N3010P

Click to download full resolution via product page

Caption: Chemical structure of Sofosbuvir Impurity M.
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Part 2: Potential Formation Pathways and
Mechanistic Insights

The formation of Sofosbuvir Impurity M, being a diastereoisomer, is intrinsically linked to the
synthetic route employed for the manufacturing of Sofosbuvir. Diastereomers can arise from
reactions involving multiple chiral centers where the stereochemical control is not absolute. The
synthesis of a complex molecule like Sofosbuvir involves several stereospecific steps, and any
deviation or lack of complete stereoselectivity can lead to the formation of isomeric impurities.

[2]

Forced degradation studies, which are a regulatory requirement, provide valuable insights into
the potential degradation pathways of a drug substance under various stress conditions such
as acid and base hydrolysis, oxidation, and photolysis.[3][7][8] While these studies on
Sofosbuvir have identified several degradation products, the direct pathway leading to the
formation of Impurity M is not explicitly detailed in the public literature.[3][9] However, it is
plausible that certain reaction conditions or the presence of specific reagents during synthesis
could facilitate epimerization at one of the chiral centers, leading to the formation of this
diastereomer.

The diagram below illustrates a conceptual workflow for investigating the formation of impurities
during drug development.
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Caption: Conceptual workflow for the investigation of impurity formation.
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Part 3: Analytical Methodologies for Identification
and Quantification

Ensuring the purity of Sofosbuvir requires robust analytical methods capable of separating and
guantifying Impurity M and other related substances. Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC) is the most commonly employed technique for this purpose due to
its high resolution and sensitivity.[1][10][11]

A Self-Validating Protocol for RP-HPLC Analysis

The following protocol outlines a general, yet self-validating, approach for the determination of
Sofosbuvir and its impurities, including Impurity M. This method should be validated according
to ICH guidelines to ensure its suitability for its intended purpose.[11][12]

1. Chromatographic System and Conditions:
» HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

e Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size) is a common choice for
separating Sofosbuvir and its impurities.[11]

» Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).[11]
* Mobile Phase B: An organic solvent such as acetonitrile or methanol.[12]

o Gradient Elution: A gradient program starting with a higher percentage of Mobile Phase A
and gradually increasing the percentage of Mobile Phase B is typically used to achieve
optimal separation of all impurities.

e Flow Rate: 1.0 mL/min.[12]
o Detection Wavelength: 260 nm, which is the UV maximum for Sofosbuvir.[11]

o Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure
reproducibility.

* Injection Volume: 10-20 pL.
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2. Preparation of Solutions:

e Standard Solution: A solution of known concentration of Sofosbuvir reference standard is
prepared in a suitable diluent.

e Impurity Standard Solution: If a reference standard for Sofosbuvir Impurity M is available, a
solution of known concentration is prepared.

e Sample Solution: The Sofosbuvir drug substance or product is dissolved in the diluent to a
specified concentration.

3. System Suitability: Before sample analysis, the chromatographic system's performance is
verified by injecting the standard solution multiple times. Key system suitability parameters
include:

e Tailing Factor: Should be close to 1.
e Theoretical Plates: A high number indicates column efficiency.

o Reproducibility (%0RSD): The relative standard deviation of peak areas from replicate
injections should be low (e.g., <2%).

4. Data Analysis and Quantification: The amount of Impurity M in the sample is determined by
comparing its peak area to the peak area of the Sofosbuvir standard (using a relative response
factor if necessary) or to the peak area of an Impurity M standard. The results are typically
expressed as a percentage of the Sofosbuvir peak area.

The logical flow of this analytical protocol is visualized in the following diagram.
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Caption: Workflow for the RP-HPLC analysis of Sofosbuvir Impurity M.
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Conclusion: Ensuring Pharmaceutical Quality
Through Rigorous Impurity Control

The comprehensive characterization and stringent control of impurities such as Sofosbuvir
Impurity M are fundamental to ensuring the safety and efficacy of Sofosbuvir. While Impurity M
is identified as a diastereoisomer, its precise biological impact and toxicological profile warrant
further investigation. The implementation of robust, validated analytical methods, such as the
RP-HPLC protocol detailed in this guide, is essential for the routine monitoring and control of
this and other impurities in both the drug substance and the final pharmaceutical product.
Through a deep understanding of the chemical nature of impurities and the application of
rigorous analytical science, the pharmaceutical industry can continue to deliver high-quality
medicines to patients worldwide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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